molecular formula C21H16O2 B12915118 Bis(5-phenylfuran-2-yl)methane CAS No. 102732-77-4

Bis(5-phenylfuran-2-yl)methane

Cat. No.: B12915118
CAS No.: 102732-77-4
M. Wt: 300.3 g/mol
InChI Key: ZNFIWXGHBFRARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(5-phenylfuran-2-yl)methane: is an organic compound characterized by the presence of two phenylfuran groups attached to a central methane carbon

Chemical Reactions Analysis

Types of Reactions: Bis(5-phenylfuran-2-yl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use palladium on carbon as a catalyst.

    Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and materials science .

Scientific Research Applications

Bis(5-phenylfuran-2-yl)methane has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(5-phenylfuran-2-yl)methane involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as sirtuins, which play a role in various cellular processes . The compound’s structure allows it to fit into the active sites of these enzymes, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

    Bis(5-methylfuran-2-yl)methane: Similar in structure but with methyl groups instead of phenyl groups.

    Bis(indolyl)methane: Contains indole groups instead of furan rings.

    Bis(pyrazolyl)methane: Features pyrazole rings instead of furan rings.

Uniqueness: Bis(5-phenylfuran-2-yl)methane is unique due to its phenylfuran structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials .

Properties

CAS No.

102732-77-4

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

2-phenyl-5-[(5-phenylfuran-2-yl)methyl]furan

InChI

InChI=1S/C21H16O2/c1-3-7-16(8-4-1)20-13-11-18(22-20)15-19-12-14-21(23-19)17-9-5-2-6-10-17/h1-14H,15H2

InChI Key

ZNFIWXGHBFRARO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CC3=CC=C(O3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.